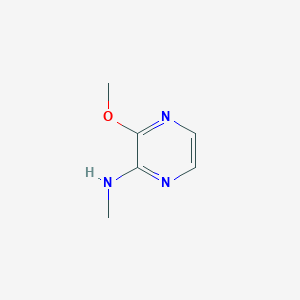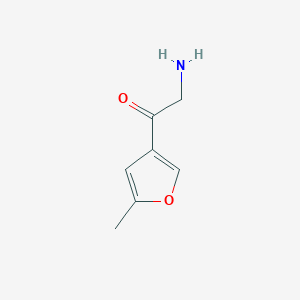![molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6](/img/structure/B13147166.png)
[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is an organic compound with the molecular formula C20H26O2 This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as the catalyst.
Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.
Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine, and strong acids or bases.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxybiphenyl.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a model compound to investigate the metabolism of biphenyl derivatives.
Medicine
Industry
In industry, this compound can be used as an intermediate in the synthesis of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyl groups can form hydrogen bonds with biological molecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. The tert-butyl and methyl groups contribute to the hydrophobic character of the compound, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, making it less hydrophobic.
3,3’-Di-tert-butyl-1,1’-biphenyl: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
5,5’-Dimethyl-1,1’-biphenyl: Lacks the hydroxyl and tert-butyl groups, making it less reactive and less hydrophobic.
Uniqueness
The unique combination of hydroxyl, tert-butyl, and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and the ability to form specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
6390-59-6 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Clave InChI |
AEDJUGFTXGHBTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
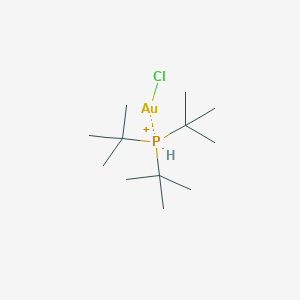
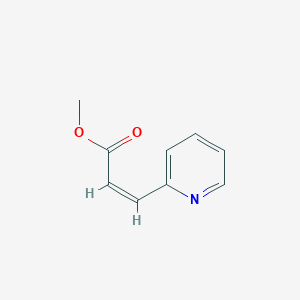

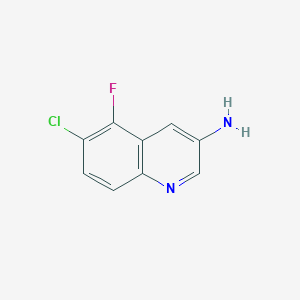



![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
